

Advanced Synthesis Guide: 4-Bromo-2-(4-methylphenoxy)aniline

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Compound of Interest

Compound Name: 4-Bromo-2-(4-methylphenoxy)aniline
CAS No.: 1478675-68-1
Cat. No.: B2827802

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Executive Summary

Target Molecule: **4-Bromo-2-(4-methylphenoxy)aniline** CAS: 1478675-68-1 Molecular Formula: C₁₃H₁₂BrNO Key Applications: Kinase inhibitor intermediate (e.g., BTK, EGFR scaffolds), agrochemical precursor.

This technical guide details the synthesis of **4-Bromo-2-(4-methylphenoxy)aniline**, a critical biaryl ether scaffold. While multiple retrosynthetic disconnections exist, this guide prioritizes the Convergent S_NAr Route (Pathway A) as the industry standard for scalability and regiochemical integrity. A secondary Linear Post-Functionalization Route (Pathway B) is provided for context but flagged for regioselectivity risks.

Core Technical Challenge: The primary challenge is preserving the aryl bromide moiety during the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C + H₂) carries a high risk of hydrodehalogenation. Therefore, a chemoselective metal-mediated reduction (Fe/NH₄Cl) is the validated protocol.

Retrosynthetic Analysis & Pathway Logic

The structural integrity of the target relies on the correct placement of the bromine atom relative to the ether linkage and the amine.

Pathway A: The Convergent "Process" Route (Recommended)

This route installs the bromine atom before the coupling step, utilizing a pre-functionalized building block. This guarantees the regiochemistry of the halogen.

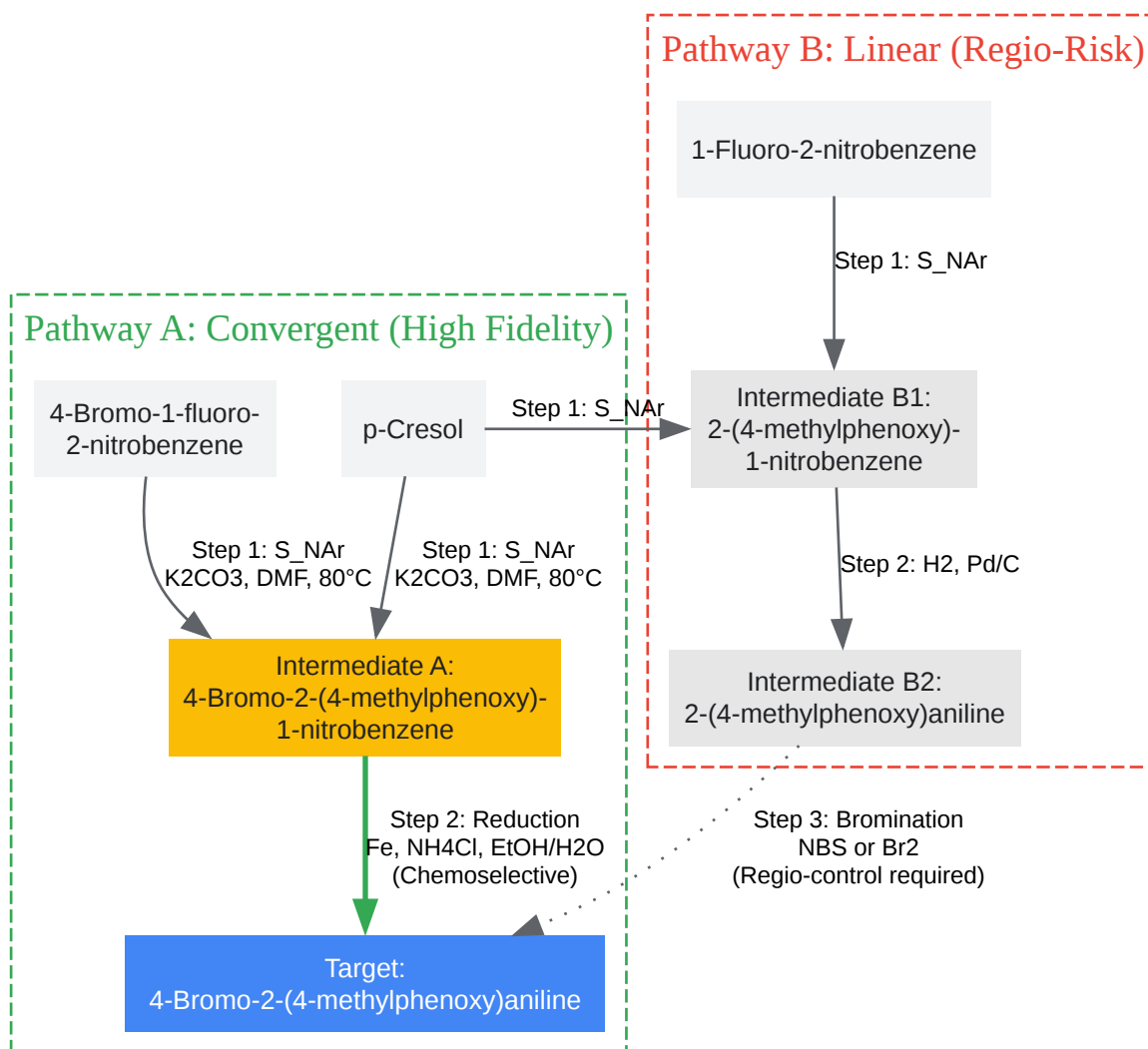
- Step 1: Nucleophilic Aromatic Substitution (S_NAr) of 4-bromo-1-fluoro-2-nitrobenzene with p-cresol.
- Step 2: Chemoselective reduction of the nitro group to the aniline using Iron (Fe) / Ammonium Chloride (NH₄Cl) to prevent debromination.

Pathway B: The Linear "Discovery" Route

This route builds the ether core first and introduces the bromine last.

- Step 1: S_NAr of 1-fluoro-2-nitrobenzene with p-cresol.
- Step 2: Reduction (Pd/C + H₂ is acceptable here as no halogen is present).
- Step 3: Electrophilic Aromatic Bromination.
 - Risk:[1] While the amine strongly directs para, the 2-phenoxy group exerts competing electronic and steric influence. Although the 4-position is favored, separation of the 6-bromo regioisomer may be required.

Visualization of Pathways[2]



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Caption: Comparative logic flow of Convergent (Green) vs. Linear (Red) synthesis pathways.

Detailed Experimental Protocols (Pathway A)

Step 1: Synthesis of 4-Bromo-2-(4-methylphenoxy)-1-nitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution (S_NAr) Mechanism: Addition-Elimination via Meisenheimer Complex.

Parameter	Specification	Notes
Limiting Reagent	4-Bromo-1-fluoro-2-nitrobenzene	The fluorine atom is activated by the ortho-nitro group.
Nucleophile	p-Cresol (1.05 equiv)	Slight excess ensures complete consumption of the aryl fluoride.
Base	Potassium Carbonate (K ₂ CO ₃) (1.5 - 2.0 equiv)	Milled/powdered form preferred for solubility.
Solvent	DMF or NMP	Polar aprotic solvents are required to solvate the phenoxide anion.
Temperature	60°C – 80°C	Higher temps may degrade the nitro group or cause ether cleavage.

Protocol:

- Charge a 3-neck round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) and DMF (100 mL).
- Add p-cresol (5.16 g, 47.7 mmol) followed by K₂CO₃ (9.4 g, 68.1 mmol).
- Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.
- IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC for disappearance of the aryl fluoride.
- Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
- Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and base.
- Dry in a vacuum oven at 45°C.

- Typical Yield: 85–92%.
- Purity: >95% (usually sufficient for the next step).

Step 2: Chemoselective Reduction to 4-Bromo-2-(4-methylphenoxy)aniline

Reaction Type: Bechamp Reduction (modified) Criticality: Use of Fe/NH₄Cl prevents the cleavage of the C-Br bond, which frequently occurs with catalytic hydrogenation (Pd/H₂).

Parameter	Specification	Notes
Reagent	Iron Powder (Fe) (3.0 - 5.0 equiv)	Must be fine mesh (325 mesh) for surface area.
Electrolyte	Ammonium Chloride (NH ₄ Cl) (5.0 equiv)	Provides a mild acidic buffer; safer than HCl/AcOH.
Solvent	Ethanol/Water (3:1)	The reaction is heterogeneous; vigorous stirring is essential.
Temperature	Reflux (70-80°C)	Reaction is exothermic; control initial heating.

Protocol:

- In a flask equipped with a mechanical stirrer and reflux condenser, suspend 4-bromo-2-(4-methylphenoxy)-1-nitrobenzene (10.0 g, 32.4 mmol) in Ethanol (80 mL).
- Add a solution of NH₄Cl (8.6 g, 162 mmol) in Water (25 mL).
- Add Iron powder (9.0 g, 162 mmol) in portions.
- Heat to reflux (approx. 78°C) with vigorous stirring for 2–4 hours.
 - Observation: The mixture will turn dark grey/black (iron oxides).
- IPC: Monitor by TLC/HPLC. The starting nitro spot will disappear, and a lower R_f fluorescent amine spot will appear.

- Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).
- Concentrate the filtrate under reduced pressure to remove ethanol.
- Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
- Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
 - Typical Yield: 75–85%.
 - Characterization: ¹H NMR should show a broad singlet (NH₂) around 3.5-5.0 ppm and the distinct methyl singlet of the tolyl group.

Analytical Profile & Quality Control

Test	Expected Result / Criteria
Appearance	Off-white to light brown crystalline solid.
¹ H NMR (DMSO-d ₆)	δ 2.25 (s, 3H, Ar-CH ₃), δ 5.10 (br s, 2H, NH ₂), δ 6.7-7.2 (m, 7H, Aromatic protons). Key diagnostic: Doublet for H-3 (ortho to phenoxy) and dd for H-5.
Mass Spec (ESI+)	[M+H] ⁺ = 278.0 / 280.0 (1:1 Isotopic pattern characteristic of Bromine).
HPLC Purity	>98% (Area %).
Residual Solvents	DMF < 880 ppm, EtOH < 5000 ppm (ICH Q3C limits).

Safety & Handling

- 4-Bromo-1-fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Use gloves and handle in a fume hood.

- Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill the nitro intermediate to dryness at high temperatures.
- Iron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not discard directly into trash bins. Keep wet and dispose of in a designated metal waste container.

References

- Preparation of 4-bromo-1-fluoro-2-nitrobenzene derivatives
 - Source: National Institutes of Health (NIH) / PubMed Central.
 - Context: General procedure for S_NAr of 4-bromo-1-fluoro-2-nitrobenzene with phenols.
- Chemoselective Reduction of Nitroarenes
 - Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst.[2]
 - Source: Royal Society of Chemistry (RSC).
 - Context: Validation of Iron-based reductions preserving aryl halides.
- Regioselective Bromination of Anilines
 - Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
 - Source: MDPI.
 - Context: Discussion on directing effects in aniline bromination (relevant for P
- Iron/Ammonium Chloride Reduction Protocol
 - Title: A chemoselective and green reduction of nitro arenes to aromatic amines.[3]
 - Source: Journal of Nanostructure in Chemistry.
 - Context: Detailed conditions for Fe/NH₄Cl reduction.

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Sources

- [1. US4164517A - Preparation of fluoronitrobenzene - Google Patents \[patents.google.com\]](#)
- [2. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science \(RSC Publishing\) DOI:10.1039/C5SC04471E \[pubs.rsc.org\]](#)
- [3. jns.kashanu.ac.ir \[jns.kashanu.ac.ir\]](#)
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